
2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives related to 2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile often starts with (2S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile, which can be obtained from S-proline via a chloroacetylation followed by an amidation of its carboxylate group .Molecular Structure Analysis
The molecular structure of 2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Drug Design and Synthesis
The pyrrolidine ring, a component of 2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile , is widely used in medicinal chemistry due to its versatility in drug design . The compound’s structure allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of the molecule, which is crucial for binding to enantioselective proteins. This makes it a valuable scaffold for developing new drugs with various biological profiles.
Biological Activity: Target Selectivity
The unique structure of 2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile influences its biological activity, particularly in terms of target selectivity . The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles, which is essential for the development of drug candidates with specific actions.
Pharmacokinetics: ADME/Tox Optimization
Incorporating the pyrrolidine moiety into compounds like 2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile can modify physicochemical parameters, thereby optimizing absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) profiles of drug candidates . This optimization is key to the success of new therapeutic agents.
Structural Diversity: Heterocyclic Chemistry
The quinoline component of 2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile is a heterocyclic compound that provides a broad range of biological and pharmacological activities . Its synthesis and functionalization lead to structural diversity, allowing for the development of new compounds with potential therapeutic applications.
Therapeutic Applications: Broad-Spectrum Activity
Quinoline derivatives, including 2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile , are known for their broad-spectrum therapeutic activities. They have been found to possess antibacterial, antifungal, antimalarial, and anti-inflammatory properties, among others . This makes them valuable for the development of multi-target drugs.
Chemical Synthesis: Intermediate Compound
2-(Pyrrolidin-3-yloxy)quinoline-3-carbonitrile: can serve as an intermediate in the synthesis of more complex biologically active molecules. Its structure allows for various chemical modifications, which can lead to the creation of novel compounds with desired biological activities .
Mecanismo De Acción
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to interact with their targets in a way that depends on the spatial orientation of substituents, leading to different biological profiles of drug candidates .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to interact with various biochemical pathways, depending on their specific structure and target .
Result of Action
Compounds with a pyrrolidine ring are known to have diverse biological effects, depending on their specific structure and target .
Propiedades
IUPAC Name |
2-pyrrolidin-3-yloxyquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c15-8-11-7-10-3-1-2-4-13(10)17-14(11)18-12-5-6-16-9-12/h1-4,7,12,16H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZAHXGHZGIRGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NC3=CC=CC=C3C=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

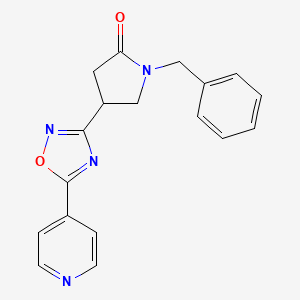
![8-ethyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2922096.png)
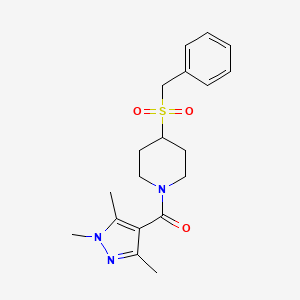
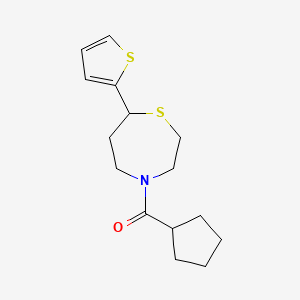
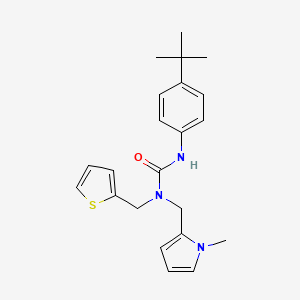
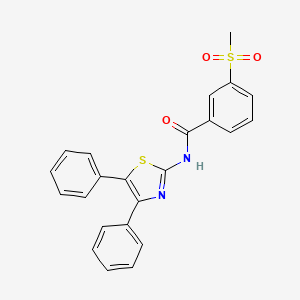
![N-[1-(4-Chlorophenoxy)-2-cyanopropan-2-yl]prop-2-enamide](/img/structure/B2922105.png)
![2-[(3-Methoxyanilino)methylene]-1,3-cyclohexanedione](/img/structure/B2922106.png)

![3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one](/img/no-structure.png)
![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-[(methoxyamino)methylene]-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2922109.png)
![1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922110.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2922112.png)
![4-{2-[3-(Trifluoromethoxy)phenyl]acetyl}thiomorpholine-3-carbonitrile](/img/structure/B2922114.png)